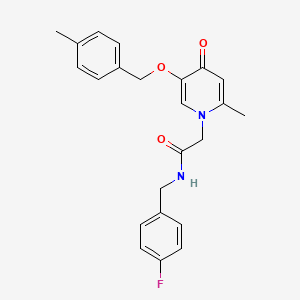

![molecular formula C22H14F3N5 B2987941 4-Phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine CAS No. 339279-63-9](/img/structure/B2987941.png)

4-Phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

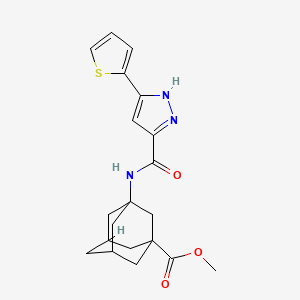

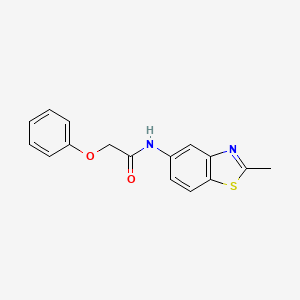

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, N-[(4-{[3-(Trifluoromethyl)phenyl]amino}-3-pyridinyl)sulfonyl]nicotinamide has a molecular formula of C18H13F3N4O3S, an average mass of 422.381 Da, and a monoisotopic mass of 422.066040 Da .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the synthesis of TFMP intermediates has been achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical (NLO) Materials

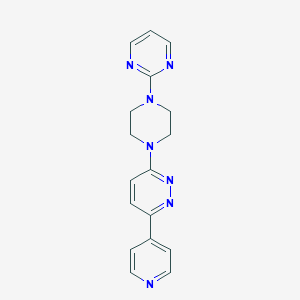

- Pyrimidine derivatives exhibit promising applications in nonlinear optics (NLO) due to their structural parameters and electronic properties. Density functional theory (DFT) and time-dependent DFT (TDDFT) studies on thiopyrimidine derivatives reveal significant NLO properties, suggesting their potential in optoelectronic and high-tech applications (Hussain et al., 2020).

Antimicrobial and Antibacterial Agents

- Pyrimidine derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some compounds showed promising activity against bacterial and fungal strains, indicating the potential of pyrimidine derivatives in developing new antimicrobial agents (Pandhurnekar et al., 2013).

Material Science and Surface Coating

- In material science, pyrimidine derivatives incorporated into polyurethane varnish and printing ink paste demonstrated antimicrobial effects. These compounds enhanced the physical and mechanical properties of polyurethane varnish formulations, indicating their utility in surface coating applications (El‐Wahab et al., 2015).

Electronic and Optoelectronic Applications

- Pyrimidine-containing compounds have been explored for their electron transporting materials, showing favorable electronic affinity and high triplet energy levels. These properties contribute to their application in organic light-emitting devices (OLEDs), where they demonstrated good performance (Yin et al., 2016).

Biological and Pharmacological Properties

- Beyond material applications, pyrimidine is a crucial structure in biological molecules and pharmacology. Its derivatives are explored for various biological receptors and modulators, including histamine and adenosine receptor antagonists (Hassan et al., 2012).

Wirkmechanismus

The mechanism of action of similar compounds has been investigated. For example, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

Zukünftige Richtungen

The future directions of similar compounds have been suggested. For instance, the demand for TFMP derivatives has been increasing steadily in the last 30 years. The researchers guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules .

Eigenschaften

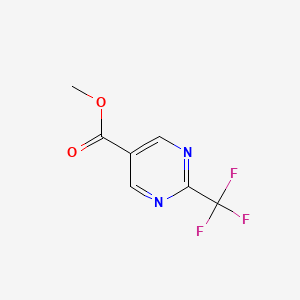

IUPAC Name |

(4-phenyl-2-pyridin-3-ylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3N5/c23-22(24,25)17-9-4-10-18(12-17)29-30-19-14-27-21(16-8-5-11-26-13-16)28-20(19)15-6-2-1-3-7-15/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCNMLUUVRNFNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC(=C3)C(F)(F)F)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2987861.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2987865.png)

![7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2987871.png)

![2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2987872.png)

![2-(benzylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2987877.png)